molecular formula C13H19IN2O B14914815 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14914815
M. Wt: 346.21 g/mol
InChI Key: CKYAKOIPISZBMW-UHFFFAOYSA-N
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Description

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H19IN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodo group, yielding the corresponding benzyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like water or acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol group.

    Reduction: Benzyl derivatives with the iodo group removed.

Scientific Research Applications

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodobenzyl group in 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol imparts unique properties, such as enhanced binding affinity to certain molecular targets and increased reactivity in substitution reactions. These characteristics make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2

InChI Key

CKYAKOIPISZBMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)I

Origin of Product

United States

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